BenchChemオンラインストアへようこそ!

Beta-defensin 11 precursor

Structural biology Antimicrobial peptide design Protein engineering

Beta-defensin 11 precursor (gene symbol DEFB11 / Defb11) is a member of the β-defensin family of cysteine-rich, cationic antimicrobial peptides that play critical roles in innate immunity across vertebrates. The term 'precursor' designates the full-length translation product comprising an N-terminal signal sequence, a pro-domain, and a C-terminal mature defensin domain that is proteolytically activated.

Molecular Formula
Molecular Weight
Cat. No. B1578088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 11 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 11 Precursor: Species-Specific Antimicrobial Peptide with a Unique Double-Defensin Fold for Targeted Procurement


Beta-defensin 11 precursor (gene symbol DEFB11 / Defb11) is a member of the β-defensin family of cysteine-rich, cationic antimicrobial peptides that play critical roles in innate immunity across vertebrates [1]. The term 'precursor' designates the full-length translation product comprising an N-terminal signal sequence, a pro-domain, and a C-terminal mature defensin domain that is proteolytically activated. This compound exists as distinct orthologs across species: in Gallus gallus it is known as AvBD11 (Gallinacin-11, VMO-2), a 9.3 kDa double-defensin with 82 residues and 6 internal disulfide bonds that defines a novel structural family [2]; in Bos taurus it is BNBD-11 (BNDB-11), a 38-residue, 4.2 kDa single-domain β-defensin with 3 disulfide bonds [3]; and in Homo sapiens it is annotated as DEFB110/DEFB-11 within the β-defensin gene cluster [4]. These species-specific variants exhibit marked differences in size, domain architecture, disulfide bonding, antimicrobial spectrum, and tissue distribution, making the choice of the correct ortholog critical for experimental and therapeutic applications.

Why Beta-Defensin 11 Precursor Cannot Be Replaced by Other In-Class Defensins: Structural and Functional Non-Equivalence


Substituting beta-defensin 11 precursor with another β-defensin family member is scientifically unsound because this molecule—particularly its avian ortholog—exhibits a unique double-β-defensin domain architecture with 6 disulfide bonds that is structurally absent in canonical single-domain β-defensins (e.g., hBD-1, hBD-3, BNBD-12, AvBD1–10) [1]. This structural divergence translates into functional non-equivalence: the N-terminal and C-terminal domains of AvBD11 differentially mediate antibacterial, antiparasitic, anti-invasive, and antiviral activities, with the full-length protein required for antiviral function at cytotoxic concentrations—a domain-level functional partitioning not observed in monodomain β-defensins [1]. Furthermore, direct comparative MIC data demonstrate that AvBD11 and the closely related avian defensin AvBD103b exhibit substantial potency differences depending on the bacterial target; for instance, AvBD11 is 1.8-fold more potent against E. coli ATCC 25922 (MIC 0.05 μM vs. 0.09 μM) but 5.6-fold less potent against S. aureus ATCC 29740 (MIC 0.90 μM vs. 0.16 μM) [2]. These quantitative, target-dependent potency inversions mean that selecting the wrong β-defensin analog fundamentally alters the antimicrobial outcome in any application setting.

Quantitative Evidence for Beta-Defensin 11 Precursor Differentiation: Head-to-Head and Cross-Study Comparative Data


Unique Double-β-Defensin Fold Versus Canonical Single-Domain Architecture

Avian beta-defensin 11 (Gga-AvBD11) adopts a compact fold composed of two packed β-defensin domains with 6 internal disulfide bonds, making it the archetype of the avian-double-β-defensin (Av-DBD) structural family [1]. By contrast, canonical β-defensins—including human hBD-1 (47 residues, 3 disulfide bonds), hBD-3 (45 residues, 3 disulfide bonds), bovine BNBD-12 (38 residues, 3 disulfide bonds), and all other Gallus gallus AvBDs (AvBD1–10, 12–14)—possess a single β-defensin domain with 3 conserved disulfide bridges and a molecular mass range of 3.5–6 kDa [2][3]. Gga-AvBD11 is an 82-residue polypeptide of 9,304.9 Da (monoisotopic [M+H]+ = 9,271.56 Da), roughly double the size of a typical β-defensin, with two distinct CX₆CX₅CX₉CX₆CC and CX₆CX₆CX₇CX₆CC motifs [1][3]. No other β-defensin precursor in any vertebrate species has been demonstrated to possess this double-domain architecture; the closest structural analogs are found only in arthropod DBDs, which form a less compact and evolutionarily distinct structural family [1].

Structural biology Antimicrobial peptide design Protein engineering

Head-to-Head MIC Comparison: AvBD11 Versus AvBD103b and MSI-94 Across Six Bacterial Strains

In a direct radial diffusion assay comparison, synthetic AvBD11 and the king penguin defensin AvBD103b were tested against the same bacterial strains alongside the magainin variant MSI-94 as a positive control [1]. Against the Gram-negative bacterium E. coli ATCC 25922, AvBD11 exhibited an MIC of 0.05 μM (95% CI: 0.04–0.05), which is 1.8-fold more potent than AvBD103b (MIC 0.09 μM; 95% CI: 0.08–0.11) [1]. Conversely, against Gram-positive S. aureus ATCC 29740, AvBD11 was 5.6-fold less potent (MIC 0.90 μM; 95% CI: 0.27–1.7) than AvBD103b (MIC 0.16 μM; 95% CI: 0.12–0.20) [1]. Against L. monocytogenes, AvBD11 (MIC 0.18 μM) and AvBD103b (MIC 0.14 μM) showed comparable potency (1.3-fold difference), while against S. Enteritidis LA5, AvBD103b was 1.9-fold more potent (MIC 0.21 μM vs. 0.40 μM) [1]. These data demonstrate that AvBD11 and AvBD103b are not functionally interchangeable; their relative potency rankings invert depending on the bacterial species tested.

Antimicrobial susceptibility testing Peptide therapeutics Infectious disease

Broader Antimicrobial Spectrum: Anti-Protozoal and Anti-Viral Activity Beyond Classical Antibacterial Defensins

Gga-AvBD11 displays antimicrobial activity against three distinct classes of pathogens: Gram-positive and Gram-negative bacteria, the avian protozoan Eimeria tenella (sporozoites undergo distinct structural alterations upon treatment as observed by scanning electron microscopy), and avian influenza virus (tested in infected chicken cells) [1]. This trivalent antimicrobial spectrum is not shared by canonical monodomain β-defensins: hBD-1 and hBD-2 are reported to be active predominantly against Gram-negative bacteria such as E. coli and P. aeruginosa, while hBD-3 exhibits a broader antibacterial spectrum but lacks documented anti-protozoal and anti-viral efficacy [2]. Similarly, AvBD103b has confirmed antibacterial activity against Salmonella enteritidis by membrane damage and intracellular DNA interference mechanisms, but anti-protozoal and anti-viral activities have not been reported [3]. The antiparasitic and antiviral activities of AvBD11 are mediated by the cationic N-terminal domain and the full-length protein, respectively [1].

Antiviral peptides Anti-parasitic agents Broad-spectrum antimicrobials

Domain-Level Functional Partitioning: N-Terminal Antibacterial Activity Versus Full-Length Antiviral Requirement

Chemically synthesized peptides corresponding to the N-terminal domain (residues 1–40, N-ter) and C-terminal domain (residues 41–82, C-ter) of Gga-AvBD11 were tested independently and in combination for antibacterial, antiparasitic, anti-invasive, and antiviral activities [1]. Antibacterial effects are carried exclusively by the cationic N-ter domain (net charge: +5 at pH 7), with the C-ter domain (net charge: +4) alone showing no detectable antibacterial activity [1]. Antiparasitic (E. tenella) and anti-invasive (cell invasion assay) activities are primarily mediated by the N-ter domain, with the C-ter domain potentiating both activities when combined [1]. Strikingly, antiviral activity against avian influenza virus in infected chicken cells requires the full-length protein and is accompanied by marked cytotoxicity at the effective concentrations (2–10 μM), a profile not recapitulated by either domain alone or in combination [1]. This domain-level functional uncoupling has no parallel in monodomain β-defensins, where all antimicrobial functions reside within a single contiguous domain.

Structure-activity relationship Peptide domain engineering Mechanism of action

Species-Ortholog Divergence: Avian Versus Bovine Beta-Defensin 11 Exhibit Distinct Physicochemical and Activity Profiles

Bovine beta-defensin 11 (BNBD-11) is a 38-residue, 4,163 Da single-domain peptide with 3 disulfide bonds (net charge +7, pI 9.99) and reported MIC values of 10–300 μg/mL against both S. aureus 502A and E. coli ML35 [1]. In contrast, avian beta-defensin 11 (Gga-AvBD11/Gal-11) is an 82-residue, 9,289 Da double-domain peptide with 6 disulfide bonds (net charge +9, pI 8.78) and displays an MIC of 50 nM (approximately 0.46 μg/mL) against E. coli—representing at least a 20-fold lower MIC at the lowest end of the range reported for BNBD-11 [2][3]. Beyond gross potency, the two orthologs differ fundamentally in disulfide bond architecture (3 vs. 6), which governs structural stability and proteolytic resistance; in the presence of 6 disulfide bonds rather than 3, the avian ortholog is expected to exhibit greater thermodynamic stability and resistance to reducing environments, although direct comparative stability data are not yet published [2]. These species-specific differences are further underscored by expression patterns: BNBD-11 is localized to bovine neutrophil granules, while AvBD11 is uniquely deposited in the outer layer of the hen egg vitelline membrane and is largely absent from immune cells [1][2].

Ortholog comparison Physicochemical characterization Species-specific antimicrobials

Research and Industrial Application Scenarios Where Beta-Defensin 11 Precursor Provides Verified Quantitative Advantage


Avian Egg Safety and Embryo Protection Studies Requiring an Egg-Native Antimicrobial Standard

Gga-AvBD11 is one of only three β-defensins present in the chicken egg and is uniquely localized to the outer layer of the vitelline membrane [1]. This makes it an obligatory reference standard for studies of trans-shell microbial defense, vertical transmission of pathogens, and embryo innate immunity. Its MIC of 0.05 μM against E. coli ATCC 25922—1.8-fold more potent than AvBD103b—establishes a quantitative benchmark for egg antimicrobial barrier function that cannot be substituted by other defensins lacking this specific anatomical co-localization [2].

Structure-Guided Engineering of Multi-Domain Antimicrobial Peptides as Antibiotic Alternatives

The double-β-defensin fold of AvBD11 with its functionally dissected N-terminal (antibacterial/antiparasitic) and C-terminal (activity-potentiating) domains provides a structurally validated template for modular peptide design [1]. Engineering efforts aiming to create chimeric defensins with separable functional modules, or to enhance proteolytic stability through additional disulfide bond incorporation (6 vs. 3 bonds in canonical defensins), can benchmark candidate designs against the AvBD11 NMR structure (PDB 6QEU) and the domain-resolved activity data [1]. The N-ter domain's standalone antibacterial activity with a +5 net charge offers a minimal functional unit for lead optimization programs.

Anti-Influenza and Anti-Coccidial Drug Discovery Leveraging Tri-Target Antimicrobial Activity

AvBD11 is the only β-defensin with published, pathway-validated activity against avian influenza virus (in infected chicken DF-1 cells) and the protozoan Eimeria tenella (sporozoite structural disruption confirmed by SEM), in addition to its antibacterial spectrum [1]. This trivalent activity profile makes AvBD11 a unique chemical biology probe for studying convergent antimicrobial mechanisms across pathogen kingdoms and a privileged starting point for developing broad-spectrum anti-infectives targeting respiratory and enteric co-infections in poultry. Procurement specifications should require the full-length 82-residue form, as antiviral activity is exclusively dependent on the intact double-domain architecture at 2–10 μM concentrations [1].

Bovine Mastitis and Neutrophil Biology Research Requiring Species-Matched Defensin Standards

Bovine BNBD-11 is one of 13 structurally homologous β-defensins purified from bovine neutrophil granules with demonstrated in vitro activity against S. aureus 502A and E. coli ML35 (MIC 10–300 μg/mL) [1]. For studies of bovine innate immunity, mastitis pathogenesis, or neutrophil granule composition, BNBD-11 serves as a species-matched control that cannot be replaced by avian or human orthologs due to the 2.2-fold size difference, distinct disulfide bond architecture (3 vs. 6), and divergent tissue source (neutrophil granules vs. egg vitelline membrane) [1][2]. Its well-characterized primary structure (38 residues, 6 invariantly spaced cysteines forming 3 disulfide bonds at positions 5–34, 12–27, and 17–35) provides a defined quality control benchmark for synthetic or recombinant production [1].

Quote Request

Request a Quote for Beta-defensin 11 precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.